4-Ethyl-1,2,5-oxadiazole-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

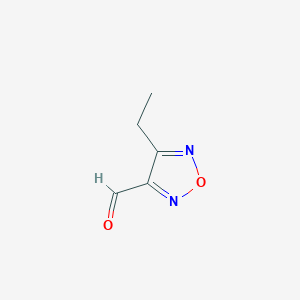

4-Ethyl-1,2,5-oxadiazole-3-carbaldehyde is a heterocyclic organic compound featuring an oxadiazole ring substituted with an ethyl group and an aldehyde functional group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-1,2,5-oxadiazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with an aldehyde, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents like ethanol and catalysts such as sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

化学反応の分析

Types of Reactions: 4-Ethyl-1,2,5-oxadiazole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products:

Oxidation: 4-Ethyl-1,2,5-oxadiazole-3-carboxylic acid.

Reduction: 4-Ethyl-1,2,5-oxadiazole-3-methanol.

Substitution: Products depend on the nucleophile used, resulting in various substituted oxadiazole derivatives.

科学的研究の応用

Pharmaceutical Applications

1.1 Anticancer Activity

The 1,2,5-oxadiazole derivatives, including 4-Ethyl-1,2,5-oxadiazole-3-carbaldehyde, are being investigated for their anticancer properties. Research indicates that compounds in this class can induce apoptosis in cancer cells. For instance, derivatives have shown significant activity against various cancer cell lines, including colon and breast cancers. A notable study reported that a derivative of this compound exhibited an IC50 value of approximately 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against renal cancer cells (PAXF 1657) .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that oxadiazole derivatives can inhibit the growth of various bacterial strains. For example, a derivative of this compound was tested against E. coli and Staphylococcus aureus, showing promising results with minimal inhibitory concentrations (MICs) in the low micromolar range .

1.3 Neuropharmacological Effects

Research into the neuropharmacological effects of oxadiazoles has revealed their potential as anxiolytic and anticonvulsant agents. Specifically, derivatives have been shown to enhance GABA receptor activity in rodent models, suggesting a mechanism for anxiety reduction and seizure control . The efficacy of these compounds in preclinical studies underscores their potential for treating neurological disorders.

Agrochemical Applications

2.1 Herbicidal and Insecticidal Properties

Oxadiazole derivatives are recognized for their biological activity in agriculture as herbicides and insecticides. The structural features of compounds like this compound contribute to their effectiveness against pests and weeds. For instance, studies have reported that certain oxadiazoles exhibit selective herbicidal action against broadleaf weeds while being less toxic to crops .

2.2 Plant Growth Regulators

In addition to pest control, oxadiazoles can act as plant growth regulators. They influence various physiological processes in plants, promoting growth and enhancing resistance to environmental stressors . This dual functionality makes them valuable in sustainable agriculture practices.

Materials Science Applications

3.1 Synthesis of Functional Materials

The unique properties of this compound make it a candidate for synthesizing functional materials such as polymers and nanocomposites. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties .

3.2 Photoluminescent Materials

Recent advancements have explored the use of oxadiazoles in creating photoluminescent materials for applications in optoelectronics. Compounds like this compound can be used as building blocks for luminescent devices due to their ability to emit light upon excitation .

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Anticancer | PMC7345688 | Derivative showed IC50 values of 2.76 µM against OVXF 899 cells |

| Antimicrobial | PMC7413181 | Effective against E. coli with MICs in the low micromolar range |

| Agrochemical | MDPI Journal | Selective herbicidal action on broadleaf weeds |

| Materials Science | ACS Publications | Enhanced thermal stability when incorporated into polymer matrices |

作用機序

The mechanism by which 4-Ethyl-1,2,5-oxadiazole-3-carbaldehyde exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .

類似化合物との比較

1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in the position of nitrogen atoms and substituents.

1,3,4-Oxadiazole derivatives: Another class of oxadiazoles with different nitrogen positioning.

Isoxazoles: Compounds with a similar five-membered ring structure but with an oxygen atom in a different position.

Uniqueness: 4-Ethyl-1,2,5-oxadiazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group and an aldehyde functional group makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .

生物活性

4-Ethyl-1,2,5-oxadiazole-3-carbaldehyde (CAS No. 1368006-40-9) is a heterocyclic compound characterized by an oxadiazole ring with an ethyl substituent and an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features an oxadiazole ring, which is known for its diverse biological activities due to the presence of nitrogen atoms that can participate in various interactions with biological macromolecules.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties . Research indicates that derivatives of oxadiazole compounds exhibit significant antibacterial and antifungal activities. For instance, studies have shown that compounds containing the oxadiazole nucleus can inhibit the growth of various bacteria and fungi .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 50 µg/mL |

| This compound | Staphylococcus aureus | 30 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For example, one study evaluated the compound against various cancer cell lines (HT-29, A375, MCF-7) using MTT assays. The results indicated that certain derivatives exhibited IC50 values ranging from 0.010 to 18.50 µM, suggesting potent anticancer activity .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HT-29 | 0.010 | Srinivas et al. |

| A375 | 0.050 | Srinivas et al. |

| MCF-7 | 0.100 | Srinivas et al. |

The biological effects of this compound are hypothesized to result from its ability to interact with specific enzymes or receptors within cells. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to altered enzymatic activity or receptor signaling pathways . This mechanism may underlie its observed antimicrobial and anticancer effects.

Structure–Activity Relationship (SAR)

Understanding the SAR of oxadiazole derivatives is crucial for optimizing their biological activity. Modifications in the substituents on the oxadiazole ring can significantly influence potency and selectivity against various biological targets. For instance:

- Substitution Patterns: Variations in the ethyl group or modifications at the aldehyde position can enhance or diminish activity.

- Functional Group Influence: The presence of electron-withdrawing or electron-donating groups can affect the reactivity and binding affinity of these compounds .

Figure 1: Structure–Activity Relationship Overview

SAR Overview

Case Studies

Several studies have highlighted the therapeutic potential of oxadiazole derivatives:

- Antitumor Activity Study: Srinivas et al. developed a series of oxadiazole derivatives and tested their anticancer properties across multiple cell lines. The findings indicated a promising profile for certain compounds as potential anticancer agents .

- Antimicrobial Efficacy Assessment: A comparative study evaluated various oxadiazole derivatives against standard bacterial strains and reported significant antimicrobial activity for several compounds .

特性

IUPAC Name |

4-ethyl-1,2,5-oxadiazole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-2-4-5(3-8)7-9-6-4/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCTWIHJCAVYGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NON=C1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。